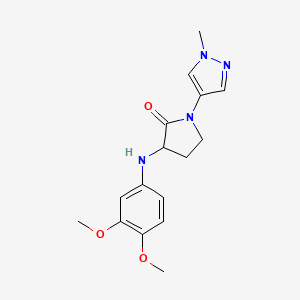![molecular formula C19H27N5O3 B7175111 N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B7175111.png)
N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an imidazolidinone moiety, and a benzoyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Imidazolidinone Moiety: This step involves the reaction of the piperidine derivative with an appropriate isocyanate to form the imidazolidinone ring.
Attachment of the Benzoyl Group: The final step involves the acylation of the amine group with 4-methylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone moiety, potentially converting them to alcohols.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, the compound could serve as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The imidazolidinone moiety might be involved in hydrogen bonding with biological macromolecules, while the piperidine ring could enhance membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(benzoylamino)ethyl]piperidine-1-carboxamide: Lacks the imidazolidinone moiety, which may reduce its biological activity.
N-[2-[(4-chlorobenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide: Similar structure but with a chlorine substituent, which could alter its reactivity and biological properties.
Uniqueness
N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide is unique due to the presence of both the imidazolidinone and piperidine rings, which confer distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-14-2-4-15(5-3-14)17(25)20-8-9-21-18(26)23-11-6-16(7-12-23)24-13-10-22-19(24)27/h2-5,16H,6-13H2,1H3,(H,20,25)(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVNERUDNZBEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC(=O)N2CCC(CC2)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-azaspiro[5.5]undecan-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7175028.png)
![N-butyl-6-methyl-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide](/img/structure/B7175036.png)

![N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-4-oxo-3H-quinazoline-2-carboxamide](/img/structure/B7175046.png)

![4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]carbamoylamino]benzamide](/img/structure/B7175060.png)
![3-cyclopropyl-7-ethylsulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7175067.png)
![1-[(1,4-Dimethylpiperazin-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7175073.png)
![1-[1-(2-Ethyl-1,3-thiazol-4-yl)ethyl]-3-[(6-imidazol-1-ylpyridin-3-yl)methyl]urea](/img/structure/B7175095.png)
![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[2-hydroxy-2-(3-methoxyphenyl)ethyl]urea](/img/structure/B7175105.png)
![N-(2-chlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175109.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7175116.png)
![2-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylcarbamoylamino]-N-ethylacetamide](/img/structure/B7175127.png)
![2-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7175134.png)
